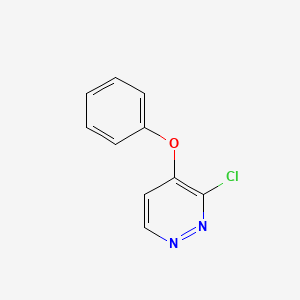
3-Chloro-4-phenoxypyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-phenoxypyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-phenoxypyridazine can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridazine with phenols in the presence of a base . Another method includes the catalytic dehalogenation of corresponding 3-phenoxy-6-chloropyridazines . These reactions typically occur under mild conditions, such as room temperature and ordinary pressure, using catalysts like palladium on charcoal or Raney nickel in ammonia methanol .
Industrial Production Methods: Industrial production of this compound often involves large-scale preparation techniques. These methods include the use of autoclaves at controlled temperatures (50-60°C) and pressures (10-20 kg/cm²) to ensure efficient synthesis . The choice of catalysts and reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-phenoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: It can react with different nucleophiles to replace the chlorine atom.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridazine ring.
Common Reagents and Conditions:
Catalysts: Palladium on charcoal, Raney nickel.
Solvents: Ammonia methanol, ethanol.
Conditions: Room temperature, ordinary pressure, sometimes elevated temperatures and pressures for industrial processes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, catalytic hydrogenation of 3-chloro-6-phenoxypyridazines can yield various 3-phenoxypyridazines .
Scientific Research Applications
3-Chloro-4-phenoxypyridazine has a wide range of applications in scientific research:
Agriculture: It is used as a selective herbicide due to its ability to inhibit the growth of specific weeds without harming crops.
Pharmaceuticals: Pyridazine derivatives, including this compound, are explored for their potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-phenoxypyridazine varies based on its application:
Herbicidal Activity: It inhibits the growth of weeds by interfering with specific biochemical pathways essential for plant development.
Pharmaceutical Effects: The compound may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects like antimicrobial or anticancer activity.
Comparison with Similar Compounds
3-Phenoxypyridazine: Similar in structure but lacks the chlorine atom, which can influence its biological activity.
3-(2,6-Dichlorophenoxy)pyridazine: Contains additional chlorine atoms, potentially enhancing its herbicidal properties.
Uniqueness: 3-Chloro-4-phenoxypyridazine stands out due to its specific substitution pattern, which can significantly impact its reactivity and biological activity. The presence of both chlorine and phenoxy groups provides a unique combination of properties that can be fine-tuned for various applications .
Properties
Molecular Formula |
C10H7ClN2O |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
3-chloro-4-phenoxypyridazine |
InChI |
InChI=1S/C10H7ClN2O/c11-10-9(6-7-12-13-10)14-8-4-2-1-3-5-8/h1-7H |
InChI Key |
HFDURQKRVVEOLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(N=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B13147554.png)

![1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione](/img/structure/B13147565.png)

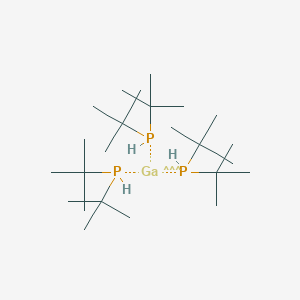
![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B13147576.png)
![6-[(Cyclobutylamino)methyl]piperidin-2-one](/img/structure/B13147591.png)
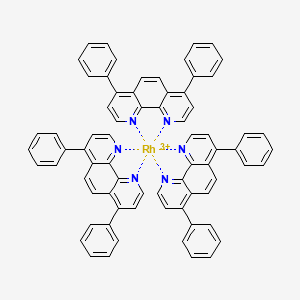
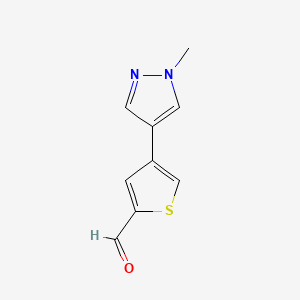
![Trimethyl-[9,9,18,18-tetrakis(4-octylphenyl)-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]stannane](/img/structure/B13147599.png)
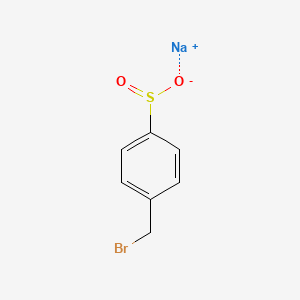


![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)
